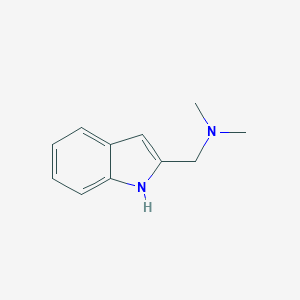

1-(1H-indol-2-yl)-N,N-dimethylmethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-2-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-13(2)8-10-7-9-5-3-4-6-11(9)12-10/h3-7,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBCKARIXVLLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10324183 | |

| Record name | 2-[(DIMETHYLAMINO)METHYL]INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3978-16-3 | |

| Record name | 2-[(DIMETHYLAMINO)METHYL]INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 1 1h Indol 2 Yl N,n Dimethylmethanamine Scaffolds

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring

The indole ring is an electron-rich aromatic system, and its highest occupied molecular orbital (HOMO) has the largest coefficient at the C3 position. Consequently, it is highly nucleophilic and readily undergoes electrophilic aromatic substitution, with a strong preference for the C3 position. The presence of the electron-donating alkylamine substituent at the C2 position is expected to further activate the pyrrole (B145914) ring, reinforcing the inherent regioselectivity for C3-functionalization.

This reactivity pattern allows for the introduction of a wide variety of functional groups at the C3 position of the 1-(1H-indol-2-yl)-N,N-dimethylmethanamine scaffold. Common electrophilic substitution reactions such as the Mannich reaction, Vilsmeier-Haack formylation, and Friedel-Crafts alkylation or acylation are anticipated to proceed selectively at this site. For instance, the reaction of 2-indolylmethanols (which are precursors to related electrophiles) with various nucleophiles has been shown to result in C3-alkylation, demonstrating the potent directing effect of the indole nucleus even with a C2-substituent present. mdpi.com

| Reaction Type | Reagents | Expected Product at C3 |

| Mannich Reaction | CH₂O, R₂NH | -CH₂NR₂ |

| Vilsmeier-Haack | POCl₃, DMF | -CHO |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid | -COR |

| Friedel-Crafts Alkylation | RX, Lewis Acid | -R |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Halogenation | NBS, NCS, etc. | -Br, -Cl |

Table 1: Representative electrophilic aromatic substitution reactions and the expected functional group introduced at the C3 position of the this compound ring.

Reactions Involving the N,N-dimethylmethanamine Functional Group

The N,N-dimethylmethanamine group at the C2 position is a versatile functional handle. As a Mannich base, the dimethylamino group can act as a leaving group, enabling nucleophilic substitution reactions at the benzylic carbon. This reactivity is significantly enhanced by quaternization of the tertiary amine. Treatment of this compound with an alkylating agent, such as methyl iodide, converts the dimethylamino group into a trimethylammonium salt. This quaternary ammonium (B1175870) salt is an excellent leaving group, readily displaced by a wide range of soft and hard nucleophiles.

This strategy provides a powerful method for introducing diverse substituents at the C2-methyl position. However, studies have noted that nucleophilic substitution at the 2'-position of (indol-2-yl)methyl electrophiles can be challenging, often requiring high temperatures and long reaction times, especially for substrates lacking an electron-withdrawing group on the indole nitrogen. researchgate.net This contrasts with the more facile displacement reactions observed for the C3-isomer, gramine. Despite these challenges, this pathway offers synthetic access to a variety of C2-functionalized indoles that are not easily accessible through other means.

| Nucleophile Type | Example Nucleophile | Reagent Example | Resulting C2-Substituent |

| Carbon | Malonate esters | Diethyl malonate | -CH(COOEt)₂ |

| Cyanide | KCN | -CN | |

| Organometallics | Grignard reagents | -R | |

| Nitrogen | Azide | NaN₃ | -N₃ |

| Amines | R₂NH | -NR₂ | |

| Oxygen | Alkoxides | NaOR | -OR |

| Carboxylates | RCOO⁻ | -OCOR | |

| Sulfur | Thiolates | NaSR | -SR |

Table 2: Potential nucleophilic substitution reactions on the quaternized this compound scaffold.

Formation of Complex Hybrid Molecules Incorporating the 1-(1H-indol-2-yl)methanamine Unit

The dual reactivity of the this compound scaffold makes it a valuable building block for the synthesis of complex hybrid molecules. These are structures that covalently link two or more distinct pharmacophores to create a single molecule with potentially synergistic or novel biological activities. The construction of such hybrids can be achieved through two primary routes utilizing the indole scaffold.

The first route involves leveraging the nucleophilic character of the C3 position. The indole ring can be reacted with various electrophiles that are part of another molecular entity, leading to C3-functionalized hybrid structures. This approach is fundamental to the synthesis of many bis(indolyl)methanes, which are formed via the electrophilic substitution of indoles with aldehydes or ketones. longdom.orgrsc.orgresearchgate.netorientjchem.orgresearchgate.net

The second route utilizes the displacement of the C2-dimethylamino group, as described in the previous section. This allows for the direct attachment of another complex molecule through a nucleophilic substitution reaction, forming a hybrid linked at the C2-methyl position. Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are particularly powerful for creating molecular diversity and could potentially employ this indole derivative. orientjchem.org For example, a Pictet-Spengler reaction, a special case of the Mannich reaction, could theoretically be employed with derivatives of 2-aminomethylindole to construct fused polycyclic systems. wikipedia.org

| Hybridization Strategy | Reaction Pathway | Linkage Position | Example Hybrid Structure |

| C3-Functionalization | Electrophilic Aromatic Substitution | C3 of Indole | Indole-aryl, Bis(indolyl)alkanes |

| C2-Side Chain Substitution | Nucleophilic Substitution | C2-methylene | Indole-heterocycle, Indole-peptide |

| Multicomponent Reaction | e.g., Pictet-Spengler type | Fused ring system | Tetrahydro-γ-carbolines |

Table 3: Strategies for the formation of complex hybrid molecules using the 1-(1H-indol-2-yl)methanamine unit.

Spectroscopic and Analytical Characterization Techniques in 1 1h Indol 2 Yl N,n Dimethylmethanamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-(1H-indol-2-yl)-N,N-dimethylmethanamine, both ¹H and ¹³C NMR would be indispensable.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to each type of proton in the molecule. The indole (B1671886) NH proton would likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The aromatic protons on the benzene (B151609) ring of the indole nucleus would resonate in the range of 7.0-7.8 ppm, exhibiting coupling patterns (doublets, triplets) that reveal their substitution pattern. A key diagnostic signal would be the singlet for the proton at the C3 position of the indole ring. The methylene (B1212753) (-CH₂-) protons adjacent to the indole ring and the dimethylamino group would likely appear as a singlet, with a chemical shift influenced by both moieties. The six protons of the N,N-dimethyl group would give rise to a sharp singlet, typically in the upfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbons of the indole ring would appear in the aromatic region (approximately 100-140 ppm). The methylene carbon and the two carbons of the N,N-dimethyl group would resonate in the aliphatic region of the spectrum. The specific chemical shifts would be crucial in confirming the substitution at the 2-position of the indole ring, as they would differ from those of the 3-substituted isomer, gramine.

Expected ¹H NMR Data Summary

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Indole NH | >10 | Broad Singlet |

| Aromatic CH | 7.0 - 7.8 | Multiplets |

| Indole C3-H | ~6.5 | Singlet |

| Methylene (-CH₂-) | ~3.5 - 4.0 | Singlet |

| N,N-dimethyl (-N(CH₃)₂) | ~2.2 - 2.5 | Singlet |

Expected ¹³C NMR Data Summary

| Carbon Atom | Expected Chemical Shift (ppm) |

| Indole Aromatic Carbons | 100 - 140 |

| Methylene Carbon (-CH₂-) | 50 - 60 |

| N,N-dimethyl Carbons (-N(CH₃)₂) | ~45 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₁₁H₁₄N₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (174.24 g/mol ).

Electron ionization (EI) would likely induce characteristic fragmentation. A prominent fragment would be expected from the cleavage of the C-C bond between the indole ring and the methylene group, leading to the formation of a stable indolyl-methyl cation or related fragments. Another significant fragmentation pathway would involve the loss of the dimethylamino group. The resulting fragmentation pattern would serve as a fingerprint for the molecule, and high-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition of the parent ion and its fragments.

Expected Key Mass Spectrometry Fragments

| Fragment | Description |

| [M]⁺ | Molecular Ion |

| [M - N(CH₃)₂]⁺ | Loss of the dimethylamino group |

| [C₉H₈N]⁺ | Indolyl-methyl fragment |

Chromatographic Methods (HPLC, GC) for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating the compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer would likely provide good separation. The basic nature of the dimethylamino group suggests that a slightly acidic mobile phase could improve peak shape by ensuring the analyte is in its protonated form. Detection would typically be performed using a UV detector, as the indole ring is a strong chromophore.

Gas Chromatography (GC): Gas chromatography is another powerful tool for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound should be amenable to GC analysis. A non-polar or moderately polar capillary column would be appropriate for its separation. The use of a flame ionization detector (FID) would allow for quantitative analysis, while coupling the GC to a mass spectrometer (GC-MS) would provide both separation and structural identification of the compound and any impurities.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration for the indole amine, typically in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic indole ring would be found in the 1450-1600 cm⁻¹ region. C-N stretching vibrations are also expected in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The indole moiety is a strong chromophore, meaning it absorbs light in the UV region. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to exhibit characteristic absorption maxima. Indole itself typically shows two main absorption bands, one around 270-290 nm and another at shorter wavelengths. The substitution at the 2-position would influence the exact position and intensity of these absorption bands. This technique is particularly useful for quantitative analysis using the Beer-Lambert law.

Computational and Theoretical Investigations of 1 1h Indol 2 Yl N,n Dimethylmethanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules like 1-(1H-indol-2-yl)-N,N-dimethylmethanamine. These methods, rooted in quantum mechanics, provide detailed information about molecular orbitals, electron density distribution, and electrostatic potential, which are key determinants of a molecule's chemical behavior. youtube.comnih.gov

Calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and reactivity.

Furthermore, these calculations can map the molecular electrostatic potential (MEP), which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. For the indole-containing compound, the nitrogen atom in the indole (B1671886) ring and the dimethylamino group are expected to be regions of high electron density, influencing their interaction with other molecules. The results of such calculations, including Mulliken effective charges on atoms and dipole moments, provide a quantitative basis for understanding the molecule's reactivity and intermolecular interactions. researchgate.net

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential | Predicts sites for intermolecular interactions |

| Mulliken Charges | Distribution of atomic charges | Quantifies the electronic distribution within the molecule |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular forces |

Note: Specific values for this compound are not publicly available and would require specific computational studies.

Molecular Docking and Scoring in Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule, typically a protein receptor, to form a stable complex. nih.govnih.govmdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For derivatives of this compound, docking studies have been employed to investigate their binding modes within the active sites of various protein targets. These studies have been crucial in rationalizing the observed biological activities of related indole derivatives, such as their anticancer and antimicrobial effects. nih.govnih.gov For instance, docking studies on similar indole-containing compounds have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active sites of enzymes like EGFR kinase and lanosterol (B1674476) 14a-demethylase. nih.govmdpi.com The binding affinity is often quantified by a scoring function, which estimates the free energy of binding. Lower binding energy values typically indicate a more stable protein-ligand complex.

Table 2: Representative Molecular Docking Results for Indole Derivatives

| Compound Class | Target Protein | Key Interactions | Reference |

| Azolylhydrazonothiazoles | EGFR TK | Hydrogen bonding and hydrophobic interactions | nih.gov |

| 5-Indolylmethylen-4-oxo-2-thioxothiazolidines | Lanosterol 14a-demethylase | Interactions with the heme group | mdpi.com |

| Glyoxylamides | Bacterial/Fungal Proteins | Not specified | nih.gov |

Note: This table presents examples for related indole derivatives to illustrate the application of molecular docking. Specific docking studies on this compound against a particular target would be needed for precise data.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and binding kinetics over time. mdpi.comdntb.gov.ua This powerful tool complements the static picture provided by molecular docking by simulating the movements of atoms and molecules, offering insights into the stability of protein-ligand complexes and the flexibility of both the ligand and the protein. mdpi.comuni-duesseldorf.de

MD simulations can be used to analyze the conformational landscape of this compound, identifying its most stable three-dimensional structures. When docked into a protein's active site, MD simulations can assess the stability of the binding pose predicted by docking. By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can determine if the ligand remains stably bound. mdpi.com

Furthermore, MD simulations can provide insights into the kinetics of binding, such as the association and dissociation rates of the ligand from the protein. uni-duesseldorf.de Techniques like generalized Born molecular dynamics simulations can enhance conformational sampling, providing a more comprehensive understanding of the dynamic interactions between the ligand and the protein. escholarship.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.govnih.gov QSAR models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.comnih.gov

In the context of indole derivatives, QSAR studies have been successfully applied to predict their activities as, for example, H4 receptor antagonists or EGFR kinase inhibitors. nih.govnih.gov These models are built using a set of known compounds (a training set) with their measured biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods, such as multiple linear regression or partial least squares, are then used to develop an equation that correlates these descriptors with the biological activity. nih.govnih.gov

For a series of compounds related to this compound, a QSAR model could be developed to predict their potential biological activity. The predictive power of the QSAR model is typically validated using an external set of compounds (a test set) that were not used in the model's development. mdpi.comnih.gov

Table 3: Components of a QSAR Study

| Component | Description | Example |

| Dataset | A collection of compounds with known chemical structures and biological activities. | A series of indole derivatives and their measured inhibitory concentrations (IC50) against a specific enzyme. |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | Topological, electronic, and hydrophobic descriptors. |

| Statistical Method | An algorithm used to correlate the descriptors with the biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). |

| Model Validation | The process of assessing the predictive ability of the QSAR model. | Internal validation (e.g., leave-one-out cross-validation) and external validation using a test set. |

Structure Activity Relationship Sar Studies of 1 1h Indol 2 Yl N,n Dimethylmethanamine Analogues

Impact of Indole (B1671886) N1 Substituents on Biological Activity

Substitutions at the N1 position of the indole ring play a critical role in the interaction of these compounds with cannabinoid receptors. The nature of the substituent at this position significantly modulates the affinity and efficacy of the analogues.

Research into N-propyl-N-(4-pyridinyl)-1H-indol-1-amine and related analogues has demonstrated the importance of the N1 substituent for their potential therapeutic applications. nih.gov For instance, the compound besipirdine, which has a propyl group at the N1 position, was selected for clinical development due to its favorable biological profile. nih.gov The synthesis and evaluation of a series of N-(4-pyridinyl)-1H-indol-1-amines have provided insights into how different substituents at this position affect their cholinomimetic and adrenergic properties. nih.gov

In the context of cannabinoid receptor ligands, N1 substitutions are a key area of investigation. Studies on cannabimimetic indoles have shown that the N1 substituent is crucial for high-affinity binding to the CB1 receptor. nih.gov The introduction of various alkyl and arylalkyl groups at this position has been a common strategy to enhance potency and selectivity.

The following table summarizes the impact of different N1 substituents on the biological activity of selected indole analogues.

Table 1: Impact of Indole N1 Substituents on Biological Activity

| Compound | N1 Substituent | Biological Activity Notes |

|---|---|---|

| Besipirdine | Propyl | Selected for clinical development based on its cholinomimetic and adrenergic properties. nih.gov |

| Analogues | Various N-(4-pyridinyl) groups | Showed varying degrees of inhibition of [3H]quinuclidinyl benzilate binding and [3H]clonidine binding. nih.gov |

| Cannabimimetic Indoles | Various alkyl and arylalkyl groups | N1 substitution is a key determinant of affinity for the CB1 receptor. nih.gov |

Role of Substituents on the Indole Benzene (B151609) Ring in Modulating Activity

Modifications to the benzene ring of the indole nucleus significantly influence the biological activity of 1-(1H-indol-2-yl)-N,N-dimethylmethanamine analogues. The position, size, and electronic properties of these substituents can alter receptor affinity and functional activity.

For example, studies on indol-3-yl-tetramethylcyclopropyl ketones have explored the effects of various substituents on the indole ring. mdpi.com It has been observed that the position of these substituents is critical for binding affinity. mdpi.com Small substituents, such as a methyl group at the 2-position, can be well-tolerated and may even lead to compounds with comparable or slightly reduced affinity compared to their unsubstituted counterparts. mdpi.comnih.gov

Conversely, the introduction of bulkier or electronically different groups can have varied effects. Halogenation at different positions of the indole ring has been shown to significantly impact CB1 receptor affinity. nih.gov For instance, 5-halogenated (Br and I) indole analogues exhibited a marked decrease in CB1 receptor affinity compared to their non-halogenated counterparts. nih.gov

The following table presents data on how different substituents on the indole benzene ring affect biological activity.

Table 2: Role of Indole Benzene Ring Substituents in Modulating Activity

| Compound Analogue | Ring Position | Substituent | Effect on Biological Activity |

|---|---|---|---|

| JWH-007 (analogue of JWH-018) | 2 | Methyl | Retained good binding activity, with similar Ki values to the unsubstituted compound. mdpi.com |

| WIN53,365 (analogue of WIN55,225) | 2 | Methyl | Showed 2-fold less affinity for CB1 receptors than the unmethylated counterpart. nih.gov |

| Naphthoylindole analogues | 5 | Bromo (Br) | Greatly decreased affinity for the CB1 receptor. nih.gov |

| Naphthoylindole analogues | 5 | Iodo (I) | Greatly decreased affinity for the CB1 receptor. nih.gov |

| 2-chloro-MDMB-CHMICA | 2 | Chloro | Showed the lowest Ki value among the tested chloroindole analogues of MDMB-CHMICA. mdpi.com |

Influence of the N,N-dimethylmethanamine Side Chain Modifications on Biological Efficacy

Modifications to the N,N-dimethylmethanamine side chain at the 2-position of the indole ring have a profound impact on the biological efficacy of these compounds. The length, branching, and nature of the terminal amino group are critical determinants of their interaction with biological targets.

Alterations to this side chain can influence the compound's ability to adopt the necessary conformation for binding and activation of receptors. nih.gov For instance, the substitution of the morpholino group in the prototypic aminoalkylindole WIN55,212-2 with an alkyl group was found to retain good CB1 affinity and in vivo activity. nih.gov

Studies on opiorphin, a peptide with a different core structure but which also contains amino acid side chains, have shown that even minor modifications to these side chains can affect their inhibitory potency and bioactive conformation. nih.gov While not directly analogous, these findings highlight the general principle that side chain modifications are a powerful tool for modulating biological activity. nih.gov

The following table illustrates the effects of modifying the N,N-dimethylmethanamine side chain.

Table 3: Influence of Side Chain Modifications on Biological Efficacy

| Original Compound | Side Chain Modification | Resulting Compound/Analogue | Impact on Biological Efficacy |

|---|---|---|---|

| WIN55,212-2 | Replacement of morpholino group with an alkyl group | Alkyl-substituted analogue | Retention of good CB1 receptor affinity and in vivo activity. nih.gov |

| Opiorphin | Minor modifications on polar side chains of Arginine residues | Opiorphin analogues | None of the analogues showed superior dual or individual inhibitory potency compared to opiorphin. nih.gov |

| Opiorphin | Glycosylation with monosaccharides at Serine | Glycopeptide analogues | The compounds remained flexible and could potentially attain their bioactive conformations. nih.gov |

Stereochemical Effects on Biological Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can dramatically influence the biological activity of this compound analogues. longdom.org Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different biological activities because biological targets like receptors and enzymes are themselves chiral. longdom.orgmdpi.com

The (R)-(+)-enantiomer of WIN55,212-2, a well-known aminoalkylindole, is significantly more potent as a cannabinoid agonist than its (S)-(-)-enantiomer. This highlights the stereoselective nature of the cannabinoid receptors. The difference in potency between enantiomers underscores the importance of a specific spatial arrangement of the molecule for optimal interaction with the receptor's binding site.

In the development of new drugs, understanding the stereochemical requirements for activity is crucial. longdom.org For some compounds, only one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. The study of stereochemistry allows for the design of more specific and effective drugs. longdom.org

The following table provides examples of the stereochemical effects on the biological activity of related compounds.

Table 4: Stereochemical Effects on Biological Activity

| Compound | Enantiomer | Biological Activity |

|---|---|---|

| WIN55,212-2 | (R)-(+)-enantiomer | Potent cannabinoid agonist with high affinity for CB1 (Ki = 1.9 nM) and CB2 (Ki = 0.3 nM) receptors. nih.gov |

| WIN55,212-2 | (S)-(-)-enantiomer | Significantly less potent than the (R)-(+)-enantiomer. |

| 3-Br-acivicin derivatives | (5S, αS) isomers | Displayed significant antiplasmodial activity, suggesting stereoselective uptake. mdpi.com |

| 3-Br-acivicin derivatives | Other isomers | Showed significantly lower or no antiplasmodial activity. mdpi.com |

Target Identification and Validation for 1 1h Indol 2 Yl N,n Dimethylmethanamine and Bioactive Derivatives Research Methodologies

Chemical Proteomics Approaches for Target Deconvolution

Chemical proteomics has emerged as a powerful, unbiased strategy to identify the protein targets of small molecules directly within a complex proteome. This approach is particularly valuable for identifying both high-affinity primary targets and lower-affinity off-targets, which can be crucial for understanding a compound's full biological activity profile.

The general workflow of a chemical proteomics experiment for target deconvolution involves several key steps. Initially, the small molecule of interest, such as a bioactive derivative of 1-(1H-indol-2-yl)-N,N-dimethylmethanamine, is chemically modified to incorporate a reactive group and a reporter tag, such as biotin (B1667282). This modified compound, or probe, is then incubated with cell lysates or even in live cells. The probe covalently binds to its protein targets, and the reporter tag allows for the enrichment of these probe-protein complexes using affinity purification, commonly with streptavidin-coated beads. Finally, the enriched proteins are identified and quantified using mass spectrometry.

This methodology allows for the comprehensive identification of a compound's interacting partners in a native biological context, providing a global view of its potential targets.

| Table 1: Key Stages in a Typical Chemical Proteomics Workflow |

| Stage |

| Probe Design and Synthesis |

| Incubation with Proteome |

| Affinity Enrichment |

| Protein Digestion |

| Mass Spectrometry Analysis |

| Data Analysis and Target Validation |

Affinity-Based Probes for Protein Target Capture

Affinity-based probes are indispensable tools in chemical biology for the identification and characterization of protein targets. These probes are designed to retain high affinity for their target protein while incorporating a tag for detection or enrichment. For a compound like this compound, which bears resemblance to the core structures of some serotonin (B10506) receptor ligands, an affinity-based probe strategy could be highly effective.

The design of an affinity-based probe involves the strategic placement of a linker and a functional handle (e.g., a fluorophore for imaging or biotin for pull-down experiments) onto the parent molecule. The attachment point is critical to ensure that the probe's binding affinity for its target is not significantly compromised. For instance, in the development of fluorescent probes for the 5-HT3 receptor based on the indole-containing antagonist granisetron, various linker lengths and attachment points were explored to optimize binding. nih.gov A similar strategy could be applied to this compound, potentially at the indole (B1671886) nitrogen or other suitable positions.

These probes can then be used in a variety of applications, including fluorescence microscopy to visualize target localization within cells, and affinity chromatography to isolate and identify binding partners from a complex protein mixture.

| Table 2: Components of an Affinity-Based Probe |

| Component |

| Pharmacophore |

| Linker/Spacer |

| Reporter Tag |

Genetic Screening and Functional Genomics for Pathway Elucidation

Functional genomics offers a powerful set of tools to elucidate the biological pathways affected by a bioactive compound, thereby inferring its mechanism of action and potential targets. These approaches involve systematically perturbing gene function on a genome-wide scale and assessing how these perturbations alter the cellular response to the compound of interest.

For this compound or its bioactive derivatives, a functional genomic screen could involve treating a library of cells, each with a specific gene knocked out or knocked down (e.g., using CRISPR-Cas9 or RNA interference), with the compound. By identifying which genetic perturbations lead to increased or decreased sensitivity to the compound, researchers can pinpoint genes, and by extension, proteins and pathways, that are critical for its activity.

For example, if knocking out a specific gene renders cells resistant to the cytotoxic effects of a compound, it suggests that the protein product of that gene is either the direct target or a key component of the pathway through which the compound exerts its effects. These "hits" from the screen can then be validated using more focused biochemical and molecular biology techniques.

| Table 3: Steps in a Typical Functional Genomic Screen |

| Step |

| Library Preparation |

| Compound Treatment |

| Selection/Screening |

| Hit Identification |

| Pathway Analysis |

| Target Validation |

Computational Target Prediction and Network Analysis

Computational approaches provide a rapid and cost-effective means to generate hypotheses about the potential targets of a small molecule. nih.gov These in silico methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. By comparing the chemical structure of this compound to large databases of compounds with known protein targets (e.g., ChEMBL, PubChem), one can predict potential targets. Various machine learning algorithms and statistical models can be employed to enhance the predictive power of these methods. nih.gov

Structure-based methods, on the other hand, involve docking the three-dimensional structure of the compound into the binding sites of known protein structures. This approach can predict the binding affinity and mode of interaction, providing a more detailed picture of the potential compound-target interaction.

Once a list of potential targets is generated, network pharmacology can be used to analyze the relationships between these targets and known disease pathways. nih.gov This can help to prioritize targets for experimental validation and to understand the broader biological context of the compound's activity.

| Table 4: Commonly Used Databases and Tools for Computational Target Prediction |

| Resource Type |

| Chemical Databases |

| Protein Structure Databases |

| Target Prediction Servers |

| Network Analysis Tools |

Medicinal Chemistry and Drug Discovery Applications Research Frameworks

Scaffold Hopping and Bioisosteric Replacement Strategies in Indole (B1671886) Chemistry

In drug design, scaffold hopping and bioisosteric replacement are powerful strategies used to discover novel compounds with improved properties. researchgate.netnih.gov Scaffold hopping involves replacing the central core of a molecule—in this case, the indole ring—with a different chemical framework while aiming to retain or enhance biological activity. researchgate.netnih.gov Bioisosteric replacement is a more subtle approach where specific atoms or functional groups are swapped with others that have similar physical or chemical properties, with the goal of improving the molecule's potency, selectivity, or pharmacokinetic profile. researchgate.netnih.gov

These twin concepts are crucial for navigating new chemical spaces, improving drug-like properties, and avoiding patent limitations. researchgate.netnih.govresearchgate.net For indole-based compounds, a common strategy is to replace the indole core with other heterocyclic systems that can mimic its key interactions with a biological target. The goal is to enhance properties like metabolic stability, solubility, or synthetic accessibility. researchgate.netnih.gov

Below is a table illustrating common bioisosteric replacements for the indole scaffold and the rationale behind their use.

Table 1: Bioisosteric Replacements for the Indole Scaffold

| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Indole | Benzofuran | Replacing the indole NH with an oxygen atom can block metabolic N-dealkylation or N-oxidation and may alter hydrogen bonding capacity. |

| Indole | Benzimidazole | Introduces an additional nitrogen atom, creating new hydrogen bonding possibilities and potentially improving solubility. |

| Indole | Azaindole (e.g., 7-Azaindole) | The substitution of a carbon with nitrogen in the six-membered ring can alter electronic properties, improve solubility, and introduce new vector points for interaction with the target. nih.gov |

| Indole | Indazole | Rearrangement of the nitrogen atom within the five-membered ring can change the hydrogen bond donor/acceptor pattern and influence the orientation of substituents. |

| Indole | Thienopyrrole | Replacing the benzene (B151609) ring with a thiophene (B33073) ring can modify the lipophilicity and electronic character of the scaffold. |

Fragment-Based Drug Discovery (FBDD) Approaches for Indole Leads

Fragment-Based Drug Discovery (FBDD) has become a mainstream approach in both academic and industrial drug discovery settings. nih.gov Unlike high-throughput screening (HTS) which tests large libraries of complex molecules, FBDD screens smaller libraries of low molecular weight compounds (fragments, typically <200 Da) to identify weak but high-quality binding events. nih.govwikipedia.org These initial fragment "hits" serve as starting points for building more potent, drug-like molecules. biosolveit.de

The indole moiety is a valuable component in fragment libraries due to its prevalence in active biological compounds and its ability to participate in key binding interactions. nih.gov The FBDD process typically involves: nih.govdrughunter.com

Fragment Screening: A library of fragments is screened against a biological target using sensitive biophysical techniques like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or X-ray crystallography to detect weak binding. drughunter.com

Hit Validation: Confirmed hits are validated, often by obtaining a co-crystal structure of the fragment bound to the target protein. This provides crucial information about the binding mode. nih.gov

Fragment Elaboration: The initial fragment hit is then optimized into a more potent lead compound. This can be achieved through several strategies: biosolveit.deacs.org

Growing: The fragment is extended by adding new chemical groups to occupy adjacent pockets in the binding site. biosolveit.de

Linking: Two or more fragments that bind to different, nearby sites are connected with a chemical linker. biosolveit.de

Merging: Two overlapping fragments are combined into a single, more potent molecule. biosolveit.de

A successful example involved an FBDD campaign that identified an aminopyrazole-indole scaffold, demonstrating the power of combining fragments to create novel and effective leads. nih.gov

Table 2: Overview of FBDD for Indole-Based Leads

| FBDD Stage | Description | Key Techniques |

|---|---|---|

| Library Design | Creation of a diverse library of low molecular weight fragments, some containing the indole scaffold. | Chemical diversity analysis, "Rule of Three" compliance. |

| Screening & Hit ID | Identification of fragments that bind to the target protein, even with low affinity (micromolar to millimolar range). wikipedia.org | Surface Plasmon Resonance (SPR), NMR Spectroscopy, X-ray Crystallography. drughunter.com |

| Hit-to-Lead | Optimization of fragment hits by growing, linking, or merging to increase potency and drug-like properties. biosolveit.deacs.org | Structure-based design, synthetic chemistry. |

Lead Optimization Strategies for Enhanced Potency and Selectivity

Lead optimization is the critical and often iterative process of refining a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties, transforming it into a viable drug candidate. patsnap.comunc.edu For indole derivatives like 1-(1H-indol-2-yl)-N,N-dimethylmethanamine, this process involves meticulous chemical modifications to enhance interactions with the biological target and minimize off-target effects. patsnap.com

A key component of lead optimization is the development of a Structure-Activity Relationship (SAR). drugdesign.org SAR studies explore how specific changes to a molecule's structure affect its biological activity. For indole-based leads, medicinal chemists systematically modify various positions on the indole ring and its substituents. nih.govmdpi.com

Common modification sites on an indole scaffold include:

The Indole Nitrogen (N1): Substitution at this position can influence the molecule's hydrogen bonding capacity and steric profile. In some cases, an unsubstituted NH is crucial for activity, suggesting it acts as a hydrogen bond donor. mdpi.com

The 2-Position Side Chain: In the case of this compound, modifications to the N,N-dimethylmethanamine group can alter basicity, polarity, and steric bulk, which can be critical for target engagement and pharmacokinetic properties.

The Benzene Ring (Positions 4, 5, 6, 7): Adding substituents like halogens, nitro groups, or methoxy (B1213986) groups to the indole's benzene ring can significantly impact binding affinity and selectivity by exploiting specific pockets in the target protein. mdpi.com

For instance, in the development of HIV-1 fusion inhibitors based on a bis-indole scaffold, researchers found that the linkage position between indole rings was critical for activity. nih.gov A 6-6' linkage proved optimal, while other linkages (5-6', 6-5', 5-5') resulted in a 4- to 20-fold reduction in activity, highlighting a sensitive SAR. nih.gov Similarly, studies on indole derivatives as ligands for the benzodiazepine (B76468) receptor showed that substituents at the 5-position had interdependent effects with substituents on a side chain phenyl ring, demonstrating the complexity of multivariate optimization. mdpi.com

Table 3: Example of Structure-Activity Relationship (SAR) Data for Indole Derivatives

| Base Scaffold | Position of Modification | Substituent | Resulting Activity (Example) | Reference |

|---|---|---|---|---|

| Indole-based BzR Ligand | N1 | Methyl (-CH3) | Inactive | mdpi.com |

| Indole-based BzR Ligand | 5-position | Nitro (-NO2) | Increased affinity (when combined with specific side-chain substituents) | mdpi.com |

| Bis-indole HIV Inhibitor | Linkage between rings | 5-5' linkage | 4-20x decrease in potency compared to 6-6' linkage | nih.gov |

Prodrug Design and Delivery System Concepts for Indole Derivatives

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. nih.gov This strategy is a powerful tool used to overcome a wide range of drug delivery challenges, such as poor solubility, low membrane permeability, rapid metabolism, and lack of site-specificity. eurekaselect.comrsc.org Prodrug design can be integrated early in the drug discovery process to improve a compound's pharmacokinetic and biopharmaceutical properties. eurekaselect.com

For indole derivatives, several functional groups are amenable to prodrug strategies:

The Indole NH Group: The nitrogen of the indole ring is a common site for modification. It can be acylated or attached to other promoieties that are designed to be cleaved by enzymes in the body. This can improve lipophilicity, which enhances permeation across cell membranes.

The Tertiary Amine: In a molecule like this compound, the tertiary amine can be oxidized to form an N-oxide prodrug. N-oxides are typically more water-soluble and can be reduced back to the active tertiary amine in vivo.

Other Functional Groups: If other functional groups are present on the indole scaffold (e.g., hydroxyl, carboxyl), they can be converted into esters or amides. For example, a recent study developed a GSH-responsive prodrug from an indole-chalcone derivative to effectively combat multidrug resistance in cancer cells. nih.gov

The primary goals of creating prodrugs for indole derivatives include:

Improving Solubility: Attaching polar groups (e.g., phosphates, amino acids) can increase aqueous solubility for intravenous formulations. nih.gov

Enhancing Permeability: Attaching lipophilic moieties can increase absorption after oral administration. nih.gov

Site-Specific Delivery: Designing a prodrug that is selectively activated by an enzyme overexpressed in target tissue (e.g., tumors) can increase efficacy and reduce systemic toxicity. nih.gov

Improving Pharmacokinetic Profile: Prodrugs can be designed to provide a slower, more sustained release of the parent drug, improving patient compliance and controlling blood pressure more effectively, as seen with drugs like azilsartan (B1666440) medoxomil. nih.gov

Table 4: Prodrug Strategies for Indole Derivatives

| Parent Moiety | Promoieties (Functional Group Attached) | Activation Mechanism | Intended Improvement |

|---|---|---|---|

| Indole N-H | Acyl, Carbamate | Esterase/Amidase Hydrolysis | Increased lipophilicity, enhanced membrane permeability. |

| Tertiary Amine | N-oxide | In vivo reduction | Increased aqueous solubility, altered distribution. |

| Appended Carboxyl | Alkyl, Aryl (to form an ester) | Esterase Hydrolysis | Increased lipophilicity for better oral absorption. |

Future Research Directions and Unexplored Avenues for 1 1h Indol 2 Yl N,n Dimethylmethanamine Research

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of indole (B1671886) derivatives has been a subject of intense research for over a century. orientjchem.org However, many classical methods often involve harsh conditions, expensive catalysts, and generate significant waste. The future of synthesizing 1-(1H-indol-2-yl)-N,N-dimethylmethanamine lies in the development of novel, efficient, and environmentally benign methodologies.

Future research should prioritize the adoption of green chemistry principles. This includes the exploration of catalyst-free and chromatography-free multicomponent reactions, which offer advantages such as mild reaction conditions and simplified workup procedures. nih.gov The use of sustainable solvents, such as water or bio-based solvents like cyclopentyl methyl ether (CPME), should be investigated to minimize environmental impact. mdpi.comnih.gov

Furthermore, modern synthetic technologies like flow chemistry present a significant opportunity. Continuous flow systems can offer enhanced safety, particularly when dealing with potentially hazardous reagents or intermediates, precise control over reaction parameters, and improved scalability compared to traditional batch processes. nih.gov The application of palladium-catalyzed cyclization reactions of unprotected 2-alkynylanilines in aqueous micellar media is another promising sustainable approach that could be adapted for the synthesis of 2-substituted indoles like the target compound. mdpi.com

| Methodology | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cyclization | Uses Pd catalysts and 2-alkynylaniline precursors. Can be performed in aqueous micellar media. | High efficiency, potential for sustainable solvent use. | mdpi.com |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials. Can be catalyst- and chromatography-free. | Atom economy, operational simplicity, reduced waste. | nih.gov |

| Flow Chemistry | Reactions are run in a continuously flowing stream. | Enhanced safety, precise control, scalability, potential for automation. | nih.gov |

| Fischer Indole Synthesis | Classic method involving cyclization of a phenylhydrazone. | Well-established, versatile for various substitutions. | orientjchem.org |

Deeper Mechanistic Studies of Biological Activities at the Molecular Level

Indole derivatives are known to interact with a wide range of biological targets, leading to diverse pharmacological effects, including anticancer, antimicrobial, and antiviral activities. researchgate.netmdpi.com For instance, certain indole derivatives act as potent and selective agonists for serotonin (B10506) receptors, such as the 5-HT(1D) subtype. nih.gov The specific biological activities and molecular mechanisms of this compound, however, remain largely uncharacterized.

A crucial future direction is the comprehensive biological screening of this compound against a broad panel of molecular targets, including G-protein coupled receptors, ion channels, kinases, and other enzymes. Identifying the primary targets will be the first step in unraveling its pharmacological profile.

Once a specific biological activity is confirmed, in-depth mechanistic studies will be essential. These investigations should aim to:

Elucidate Binding Modes: Utilize techniques like X-ray crystallography or cryo-electron microscopy to determine the precise interactions between the compound and its target protein at an atomic level.

Characterize Downstream Signaling: Investigate the downstream cellular pathways modulated by the compound's interaction with its target.

Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogues to understand how structural modifications affect biological activity, potency, and selectivity. nih.gov This will provide critical information for designing more effective molecules.

Application in Advanced Materials Science and Chemical Biology Tools

Beyond pharmacology, the unique structure of this compound suggests potential applications in materials science and as a tool for chemical biology.

In materials science , the indole core possesses interesting electronic and photophysical properties. Research could explore the incorporation of this compound into polymers or as a component of organic light-emitting diodes (OLEDs), sensors, or other electronic devices. Studies on related indole-containing heterocycles, such as γ-carbolines, have shown that they can exhibit solvent-dependent absorption and emission properties, indicating their potential as fluorescent probes or in functional materials. beilstein-journals.org

In chemical biology , small molecules are indispensable tools for probing and manipulating biological processes. nih.gov Once the molecular target of this compound is identified, it could be developed into a valuable chemical probe. sigmaaldrich.com Future work could involve:

Fluorophore Conjugation: Attaching a fluorescent dye to the molecule to visualize its localization within cells and tissues.

Biotinylation or Tagging: Modifying the compound with affinity tags to facilitate the isolation and identification of its binding partners.

Development of Photoaffinity Probes: Incorporating a photoreactive group to allow for covalent cross-linking to its target protein upon photoirradiation, enabling unambiguous target identification.

| Field | Potential Application | Rationale | Reference |

|---|---|---|---|

| Materials Science | Organic Electronics (e.g., OLEDs) | The indole nucleus has inherent electronic and photophysical properties. | beilstein-journals.org |

| Chemical Biology | Fluorescent Probes | Can be functionalized with fluorophores to track biological targets and processes. | nih.gov |

| Chemical Biology | Affinity-Based Probes | Can be modified to isolate and identify protein targets from complex biological mixtures. | sigmaaldrich.com |

Development of Advanced Computational Models for Prediction and Rational Design

Computational chemistry and molecular modeling are powerful tools in modern drug discovery and materials science. scilit.com For this compound, the development of advanced computational models represents a key avenue for accelerating research and discovery.

Future efforts should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Once sufficient biological data is generated for a series of analogues, QSAR models can be built to correlate chemical structures with their activities. These models can then predict the potency of novel, unsynthesized compounds. scilit.com

Molecular Docking and Dynamics Simulations: These techniques can be used to predict and analyze the binding of the compound to its biological targets. This provides insights into the key interactions driving binding and can guide the design of new derivatives with improved affinity and selectivity. nih.gov

Rational Design and Virtual Screening: Based on the structural information of the target and computational models, large virtual libraries of related compounds can be screened in silico to identify the most promising candidates for synthesis and testing. This rational design approach can significantly reduce the time and cost associated with identifying lead compounds. nih.gov For example, computational approaches have been used to design predictably more potent analogues of natural products like CC-1065 by understanding the relationship between chemical reactivity and cytotoxic potency. nih.gov

By integrating these computational approaches with synthetic chemistry and biological testing, a synergistic cycle of design, synthesis, and evaluation can be established to rapidly advance the development of novel therapeutics and materials based on the this compound scaffold.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for the preparation of 1-(1H-indol-2-yl)-N,N-dimethylmethanamine in academic research?

- Methodological Answer : The compound is typically synthesized via the Mannich reaction , involving indole derivatives, formaldehyde, and dimethylamine. For example, a structurally analogous compound (1-(1-benzyl-1H-indol-3-yl)-N,N-dimethylmethanamine) was prepared by reacting 1-benzylindole with dimethylamine and formaldehyde in a one-pot reaction, yielding a 95% crude product. Purification via recrystallization or column chromatography is recommended. Key spectral validation includes ¹H NMR (dimethylamino protons at δ ~2.27 ppm, indole aromatic protons at δ 7.26–8.08 ppm) and IR spectroscopy (C-N stretching at 1201–1364 cm⁻¹) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Essential for identifying dimethylamino groups (singlet at δ ~2.27 ppm for -N(CH₃)₂) and indole protons (multiplet at δ 7.26–8.08 ppm). For example, a benzimidazole analog showed distinct CH₂ bridging peaks at δ 4.80 ppm .

- IR Spectroscopy : Confirms C-N (1201–1364 cm⁻¹) and aromatic C=C (1587 cm⁻¹) bonds.

- Mass Spectrometry : Validates molecular weight (e.g., gramine, a structural analog, has MW 174.24) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from structural analogs (e.g., indol-2-yl vs. indol-3-yl substitution) or assay variability. To resolve this:

- Perform comparative studies under standardized protocols (e.g., OECD guidelines for toxicity).

- Use HPLC to verify purity (>95%) and exclude impurities.

- Cross-reference with analogs like gramine (indol-3-yl derivative), which showed dose-dependent toxicity in Wistar rats, highlighting substituent position effects .

Q. What in vivo models and methodologies are appropriate for assessing the sub-acute toxicity of this compound?

- Methodological Answer :

- Model : Use Wistar rats with 28-day oral administration (OECD 407 guidelines).

- Parameters : Monitor body weight, hematology (e.g., WBC count), biochemistry (e.g., liver enzymes), and histopathology.

- Dose Selection : Base on acute toxicity data (e.g., gramine’s LD₅₀). Include solvent controls (e.g., DMSO) to isolate compound effects .

Q. How do computational methods contribute to understanding the receptor binding mechanisms of N,N-dimethylmethanamine derivatives?

- Methodological Answer :

- Molecular Docking : Predict interactions with targets like muscarinic receptors. For example, lipophilic substituents in analogs (e.g., benzyl groups) enhanced receptor antagonism, as shown in ¹H NMR-based conformational studies .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes using crystallographic data (e.g., PDB entries).

Key Notes

- Structural Differentiation : Indole substitution position (2-yl vs. 3-yl) significantly impacts biological activity and spectral data .

- Toxicity Protocols : Adhere to OECD guidelines for reproducibility; include positive/negative controls .

- Computational Validation : Pair docking results with experimental SAR studies (e.g., methyl vs. benzyl substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.